[3-(Diethylamino)propyl](ethyl)amine
Description
Contextualization within the Landscape of Functionalized Alkyl Amines
Functionalized alkyl amines are a cornerstone of modern organic chemistry, serving as crucial intermediates, catalysts, and building blocks in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov The introduction of functional groups onto an alkyl amine framework can dramatically alter its physical and chemical properties, such as basicity, nucleophilicity, and solubility, thereby enabling a wide range of chemical transformations. chemrxiv.org
The synthesis of unsymmetrically substituted diamines like N,N',N'-triethylpropane-1,3-diamine presents a unique synthetic challenge compared to their symmetrical counterparts. nih.govresearchgate.netacs.org However, this asymmetry is also the source of their specialized applications, allowing for differentiated reactivity at the two nitrogen centers. Researchers are continuously developing novel synthetic strategies, such as directed hydroamination, to access these complex structures with high efficiency and selectivity. nih.govresearchgate.netacs.org
Significance of Tertiary Diamines in Modern Chemical Sciences
Tertiary diamines, as a subclass of functionalized alkyl amines, play a pivotal role in contemporary chemical research. Their ability to act as bidentate ligands allows them to form stable complexes with a variety of metal ions, influencing the reactivity and selectivity of metal-catalyzed reactions. sigmaaldrich.comnih.gov The steric and electronic environment around the nitrogen atoms can be fine-tuned by modifying the alkyl substituents, making them valuable tools in the design of catalysts for specific applications. acs.org
In coordination chemistry, tertiary diamines are instrumental in the construction of metal-organic frameworks (MOFs) and coordination polymers. unizin.org These materials have shown promise in areas such as gas storage, separation, and heterogeneous catalysis. The specific geometry and coordination properties of the diamine ligand are critical in determining the final structure and function of the resulting coordination compound.
Overview of Key Research Trajectories for N,N',N'-triethylpropane-1,3-diamine
While specific research on N,N',N'-triethylpropane-1,3-diamine is still emerging, its structural features suggest several promising research avenues. A primary area of investigation is its application as a ligand in coordination chemistry. The unsymmetrical nature of the molecule could lead to the formation of metal complexes with unique geometries and catalytic activities.
Another key trajectory is its potential use as a catalyst or co-catalyst in organic synthesis. The presence of two tertiary amine groups with different steric environments could enable selective activation of substrates or reagents. Furthermore, its role as a building block for the synthesis of more complex molecules with potential biological or material science applications is an area ripe for exploration.
Below is a table summarizing the key properties of N,N',N'-triethylpropane-1,3-diamine:
| Property | Value |
| IUPAC Name | 3-(Diethylamino)propylamine |
| Synonym | N,N',N'-triethylpropane-1,3-diamine |
| CAS Number | 22268-51-5 |
| Molecular Formula | C9H22N2 |
| Molecular Weight | 158.29 g/mol |
| Appearance | Liquid |
Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-triethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-10-8-7-9-11(5-2)6-3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIESSHWVDLDLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N,n ,n Triethylpropane 1,3 Diamine
Strategic Approaches to the Formation of Alkyl Diamine Architectures
The construction of complex alkyl diamine structures necessitates careful planning of synthetic routes to ensure high selectivity and yield. The choice of strategy is often dictated by the availability of starting materials, the desired purity of the final product, and scalability for industrial applications.
Reductive Amination Routes for Tertiary Amine Synthesis
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, providing a direct pathway to secondary and tertiary amines. This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A plausible reductive amination route to N,N',N'-triethylpropane-1,3-diamine could involve the reaction of N,N-diethyl-1,3-propanediamine with acetaldehyde in the presence of a suitable reducing agent. The diethyl-substituted diamine would first react with acetaldehyde to form an iminium ion intermediate. Subsequent reduction of this intermediate would yield the desired tri-substituted product.
Hypothetical Reductive Amination Pathway:
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| N,N-Diethyl-1,3-propanediamine | Acetaldehyde | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) | N,N',N'-triethylpropane-1,3-diamine |
The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wide range of functional groups. The reaction conditions, such as solvent, temperature, and pH, would need to be carefully optimized to maximize the yield and minimize the formation of byproducts.
Alternatively, a stepwise approach could be employed, starting with 1,3-diaminopropane. A double reductive amination with acetaldehyde would first yield N,N'-diethylpropane-1,3-diamine. This intermediate could then undergo a second reductive amination with another equivalent of acetaldehyde to introduce the third ethyl group. However, controlling the selectivity in such a multi-step one-pot reaction can be challenging.
Multi-step N-Alkylation Strategies for Polyamines
Multi-step N-alkylation offers a more controlled, albeit often longer, approach to the synthesis of unsymmetrical polyamines. This strategy involves the sequential introduction of alkyl groups onto the nitrogen atoms of a diamine precursor. Protective group chemistry is often employed to selectively functionalize one amino group while the other remains unreactive.
A potential multi-step synthesis of N,N',N'-triethylpropane-1,3-diamine could commence with the mono-N-alkylation of 1,3-diaminopropane with an ethylating agent, such as ethyl bromide or ethyl iodide. This would yield N-ethylpropane-1,3-diamine. To prevent over-alkylation, a large excess of the diamine is typically used.
The resulting N-ethylpropane-1,3-diamine could then be subjected to a double ethylation of the remaining primary amino group. This could be achieved by reacting it with two equivalents of an ethylating agent in the presence of a base to neutralize the hydrohalic acid formed.
Finally, the secondary amine of the resulting N,N-diethyl-N'-ethylpropane-1,3-diamine (which is the target molecule) would need to be selectively ethylated. This final step can be challenging due to the similar reactivity of the secondary and newly formed tertiary amine.
Illustrative Multi-step N-Alkylation Sequence:
| Starting Material | Reagent | Intermediate/Product |
| 1,3-Diaminopropane | 1 eq. Ethyl bromide | N-Ethylpropane-1,3-diamine |
| N-Ethylpropane-1,3-diamine | 2 eq. Ethyl bromide, Base | N,N-Diethyl-N'-ethylpropane-1,3-diamine |
Amine Transalkylation and Amination Reactions
Amine transalkylation, or amine exchange, reactions can also be considered for the synthesis of complex amines. These reactions involve the transfer of an alkyl group from one amine to another, often catalyzed by metal complexes or under high-temperature conditions. While less common for the synthesis of specific polyamines, this approach could potentially be adapted.
Another relevant strategy is the direct amination of alcohols. For instance, the reaction of 3-(diethylamino)propan-1-ol with ethylamine in the presence of a suitable catalyst could theoretically yield the target compound. This method aligns with green chemistry principles by utilizing more readily available and less hazardous starting materials than alkyl halides.
Green Chemistry Principles and Sustainable Synthesis of N,N',N'-triethylpropane-1,3-diamine
The application of green chemistry principles to the synthesis of N,N',N'-triethylpropane-1,3-diamine aims to reduce the environmental impact of the production process. This includes the use of renewable feedstocks, atom-economical reactions, and the minimization of waste and hazardous substances.
One sustainable approach could involve the use of bio-derived starting materials. For instance, 1,3-diaminopropane can be produced through biotechnological routes from renewable resources nih.gov. The subsequent ethylation could be performed using ethanol, a bio-based solvent and reagent, potentially through a catalytic hydrogen borrowing or transfer hydrogenation process. These methods generate water as the only byproduct, thus exhibiting high atom economy.
The use of catalytic reductive amination is also in line with green chemistry principles, as it is often a one-pot reaction that minimizes intermediate isolation steps and associated waste generation. The development of heterogeneous catalysts for these reactions would further enhance sustainability by allowing for easy catalyst recovery and reuse.
Reaction Optimization and Process Intensification in N,N',N'-triethylpropane-1,3-diamine Production
Optimizing the synthesis of N,N',N'-triethylpropane-1,3-diamine involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:
Catalyst Selection: Identifying a highly active and selective catalyst is crucial. For reductive amination, this could involve screening various metal catalysts (e.g., palladium, platinum, nickel) on different supports.
Reaction Conditions: Temperature, pressure, and solvent play a significant role in reaction kinetics and selectivity. A design of experiments (DoE) approach can be used to systematically investigate the effects of these variables and their interactions.
Stoichiometry of Reactants: The molar ratio of the amine to the alkylating or carbonyl agent can influence the extent of substitution and the formation of byproducts.
Process intensification aims to develop smaller, more efficient, and safer chemical production processes. For the synthesis of N,N',N'-triethylpropane-1,3-diamine, this could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields.
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.
Facilitated Automation and Control: Continuous processes are more amenable to automation, allowing for real-time monitoring and optimization of reaction parameters.
The integration of reaction and separation steps, such as in reactive distillation, could also be explored to further intensify the production process by continuously removing the product from the reaction mixture, thereby shifting the equilibrium towards product formation.
Mechanistic and Kinetic Investigations of N,n ,n Triethylpropane 1,3 Diamine in Organic Transformations
Elucidation of Reaction Mechanisms Involving N,N',N'-triethylpropane-1,3-diamine as a Nucleophile or Base
No specific studies detailing the role of N,N',N'-triethylpropane-1,3-diamine as a nucleophile or a base in organic transformations were found. Research has been conducted on the nucleophilicity of various primary, secondary, and tertiary amines, which generally correlates with basicity, but is also influenced by steric hindrance. masterorganicchemistry.com However, specific mechanistic pathways, transition states, and product profiles for reactions involving N,N',N'-triethylpropane-1,3-diamine have not been documented.
Kinetic and Thermodynamic Studies of Reactions Catalyzed or Mediated by N,N',N'-triethylpropane-1,3-diamine
There is no available kinetic or thermodynamic data, such as reaction rates, activation energies, or enthalpies of reaction, for transformations catalyzed or mediated by N,N',N'-triethylpropane-1,3-diamine. While thermodynamic data like enthalpy of vaporization is available for simpler analogs like N,N-diethyl-1,3-propanediamine, no such information has been published for the tri-ethyl derivative. nist.gov
Solvent Effects and Reaction Medium Influence on N,N',N'-triethylpropane-1,3-diamine Reactivity
The influence of different solvents on the reactivity of N,N',N'-triethylpropane-1,3-diamine has not been a subject of published research. It is generally understood that solvent polarity and proticity can significantly impact the nucleophilicity and basicity of amines. masterorganicchemistry.com For instance, polar aprotic solvents are known to enhance the nucleophilicity of amines compared to polar protic solvents. masterorganicchemistry.com However, without experimental data specific to N,N',N'-triethylpropane-1,3-diamine, any discussion would be purely speculative.
Catalytic Applications of N,n ,n Triethylpropane 1,3 Diamine and Its Structural Analogs
Organocatalysis Employing N,N',N'-triethylpropane-1,3-diamine Derivatives
As a tertiary amine, N,N',N'-triethylpropane-1,3-diamine can function as a potent organocatalyst, leveraging its basicity and nucleophilicity to accelerate a range of organic reactions. The ethyl substituents on the nitrogen atoms influence its steric environment and electronic properties, which in turn affect its catalytic activity and selectivity.
Amine-Mediated Catalysis in Polymerization Processes
Tertiary amines are known to be effective catalysts in various polymerization reactions, including the ring-opening polymerization of epoxides and benzoxazines, as well as in click polymerization reactions. rsc.orgchemrxiv.orgmdpi.com The catalytic activity of N,N',N'-triethylpropane-1,3-diamine in these processes can be inferred from the behavior of structurally similar tertiary amines. The mechanism of catalysis often involves the nucleophilic attack of the amine on the monomer, leading to the formation of a zwitterionic intermediate that initiates the polymerization.
In the case of epoxide polymerization, the tertiary amine can activate the monomer by forming a quaternary ammonium (B1175870) species, which is then susceptible to nucleophilic attack by an alcohol or another monomer unit. rsc.org The presence of multiple amine functionalities in N,N',N'-triethylpropane-1,3-diamine could potentially lead to cooperative effects, enhancing the rate of polymerization.
| Polymerization Type | Role of Tertiary Amine Catalyst | Potential Advantage of N,N',N'-triethylpropane-1,3-diamine |
| Ring-Opening Polymerization of Epoxides | Nucleophilic attack on the epoxide ring, initiation of polymerization. rsc.org | Tridentate nature may allow for cooperative catalysis. |
| Ring-Opening Polymerization of Benzoxazines | Catalyzes the ring-opening of the oxazine (B8389632) ring to form a phenolic structure. mdpi.com | Ethyl groups can influence the solubility and reactivity of the catalyst. |
| Amino-yne Click Polymerization | Acts as a nucleophile to react with activated alkynes, leading to polymer formation. chemrxiv.org | The specific steric and electronic properties can control the polymerization rate and polymer structure. |
Acceleration of Condensation and Coupling Reactions
The basicity of N,N',N'-triethylpropane-1,3-diamine makes it a suitable catalyst for condensation reactions, such as the Knoevenagel condensation. In these reactions, the amine acts as a base to deprotonate a pro-nucleophile, generating a more reactive species that can then undergo addition to an electrophile. The use of aliphatic tertiary amines like triethylamine (B128534) has been shown to be an effective alternative to traditional bases like pyridine (B92270) in such transformations. rsc.org
Similarly, in coupling reactions, tertiary amines can play a crucial role. For instance, in copper-catalyzed coupling of tertiary aliphatic amines with terminal alkynes, the amine can act as both a reactant and a ligand for the metal catalyst. acs.org The specific structure of N,N',N'-triethylpropane-1,3-diamine could offer unique advantages in terms of reactivity and selectivity in these types of reactions.
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Knoevenagel Condensation | Triethylamine | Aromatic aldehydes, Malonic acid | Cinnamic acids | rsc.org |
| C-H Activation/Coupling | Copper(I) bromide | Tertiary aliphatic amines, Terminal alkynes | Propargylamines | acs.org |
| Allylic C-H Amination | Palladium(II) | Terminal olefins, Secondary amines | Tertiary allylic amines | nih.gov |
Role in Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient methods for the synthesis of complex molecules. Tertiary amines and their derivatives can act as catalysts in these reactions. For example, diamine-derived catalysts have been designed for enantioselective Mannich reactions. nih.gov The cooperative action of the multiple amine groups in N,N',N'-triethylpropane-1,3-diamine could be beneficial in orienting the substrates in the transition state, leading to high stereoselectivity.
Furthermore, in metal-catalyzed MCRs, such as the manganese-catalyzed synthesis of pyrimidines from alcohols and amidines, the diamine can act as a ligand to stabilize the metal catalyst and modulate its reactivity. researchgate.net The ability of N,N',N'-triethylpropane-1,3-diamine to act as a tridentate ligand could be particularly advantageous in such systems.
Coordination Chemistry and Metal-Organic Catalysis with N,N',N'-triethylpropane-1,3-diamine as a Ligand
The three nitrogen atoms of N,N',N'-triethylpropane-1,3-diamine are ideally positioned to act as a tridentate ligand, forming stable chelate rings with a variety of metal ions. This coordination ability allows for the development of novel metal complexes with potential applications in catalysis.
Design and Synthesis of Novel Metal Complexes for Catalytic Applications
The synthesis of metal complexes with propane-1,3-diamine and its derivatives is well-established. wikipedia.orgnih.gov These ligands can coordinate to a range of transition metals, including nickel(II), copper(II), manganese(II), and iron(II), to form complexes with various geometries, such as octahedral and square planar. researchgate.netnih.gov The ethyl groups in N,N',N'-triethylpropane-1,3-diamine would influence the steric environment around the metal center, which can be exploited to control the catalytic activity and selectivity of the resulting complex. For example, palladium complexes of diamine-derived Schiff bases have been used as catalysts in Mizoroki-Heck reactions. researchgate.net
| Metal Ion | Ligand Type | Coordination Geometry | Potential Catalytic Application | Reference |
| Nickel(II) | Propane-1,3-diamine | Octahedral | Polymerization, Oligomerization | nih.gov |
| Palladium(II) | Diamine-Schiff base | Square Planar | Mizoroki-Heck Reaction | researchgate.net |
| Manganese(II) | 1,3-Bis(diphenylphosphino)propane | - | Oxidation, C-C bond formation | nih.gov |
| Iron(II)/(III) | Tridentate Schiff-base like | Octahedral | Oxidation, Spin Crossover Applications | researchgate.net |
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The design of the ligand is crucial for tuning the properties of a metal catalyst. acs.org For N,N',N'-triethylpropane-1,3-diamine, several factors contribute to its potential as a ligand for catalysis. The tridentate nature of the ligand provides a stable coordination environment for the metal ion. The six-membered chelate rings formed upon coordination are generally flexible, which can be advantageous for catalytic turnover.
The steric bulk of the ethyl groups can be used to create a specific chiral environment around the metal center, which is a key principle in asymmetric catalysis. By modifying the substituents on the nitrogen atoms, it is possible to fine-tune the electronic properties of the metal center, thereby influencing its reactivity. Main group metal and metalloid compounds can also be incorporated as supporting ligands to furnish unusual electronic and steric environments. nih.govresearchgate.net
Despite a comprehensive search for scientific literature and data, no specific information was found regarding the catalytic applications of the chemical compound N,N',N'-triethylpropane-1,3-diamine, also known as 3-(Diethylamino)propylamine, or its chiral derivatives in asymmetric catalysis.
The provided outline requests detailed research findings and data tables for the following sections:
4.2.3. Chiral N,N',N'-triethylpropane-1,3-diamine Derivatives in Asymmetric Catalysis
Exhaustive searches of chemical databases and scientific journals did not yield any studies or reports detailing the use of N,N',N'-triethylpropane-1,3-diamine as a catalyst or ligand in catalytic processes. Similarly, no information was found on the synthesis or application of chiral derivatives of this specific compound for asymmetric catalysis.
While the broader class of diamines and their derivatives are widely utilized in various catalytic applications, the specific compound of interest, N,N',N'-triethylpropane-1,3-diamine, does not appear to be a subject of published research in this context. Therefore, the generation of a scientifically accurate article adhering to the strict confines of the requested outline is not possible based on the currently available information.
Integration of N,n ,n Triethylpropane 1,3 Diamine in Polymer Science and Advanced Materials
Utilization of N,N',N'-triethylpropane-1,3-diamine as a Building Block in Polymer Synthesis
Diamines are fundamental building blocks in polymer chemistry, primarily used in step-growth polymerization to produce a variety of high-performance polymers. nih.govtaylorandfrancis.com They are key monomers in the synthesis of polyamides (through reaction with dicarboxylic acids), polyimides (with dianhydrides), and polyureas (with diisocyanates). taylorandfrancis.comspecialchem.com
While there is a lack of specific literature detailing the use of N,N',N'-triethylpropane-1,3-diamine as a primary monomer, its structure suggests a potential role in creating functional polymers. The secondary amine group (-NH-) can participate in polymerization reactions, integrating the molecule into a polymer chain. The pendant side chain containing the tertiary amine [-N(CH₂CH₃)₂] would then be available for further chemical modification or to impart specific properties, such as catalytic activity or environmental responsiveness, to the final polymer.
Mechanisms of Polymerization Initiated or Controlled by Diamines
Amines, particularly tertiary amines, can act as initiators or catalysts in various polymerization mechanisms, primarily through nucleophilic or basic pathways.
Anionic Polymerization: Tertiary amines are known to initiate the anionic polymerization of monomers with electron-withdrawing groups. A key example is the ring-opening polymerization of epoxides. The tertiary amine performs a nucleophilic attack on a carbon atom of the epoxide ring, leading to the formation of a zwitterionic species. researchgate.net This zwitterion then propagates by attacking subsequent monomer units. Similarly, tertiary amines can initiate the polymerization of acrylonitrile (B1666552) in the presence of an epoxide co-initiator, where the amine-epoxide adduct forms the true initiating species. rsc.org While primary and secondary amines can also react with monomers, their pathway often involves the transfer of a proton.
Ring-Opening Polymerization of Cyclic Esters: Amines can serve as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides to produce aliphatic polyesters. vot.pl Tertiary amines initiate the polymerization of highly strained β-lactones, although side reactions can be a challenge. vot.pl Primary amines, often in conjunction with a co-catalyst like tin(II) octoate, can initiate the ROP of less-strained monomers such as ε-caprolactone in a controlled manner. vot.pl
Catalysis in Step-Growth Polymerization: In reactions like the formation of polyurethanes from isocyanates and polyols, tertiary amines are widely used as catalysts. They activate the hydroxyl group, making it more nucleophilic and accelerating its reaction with the isocyanate group. A molecule like N,N',N'-triethylpropane-1,3-diamine, if used as a co-monomer, could potentially provide auto-catalysis for such polymerization processes due to its tertiary amine moiety.
Synthesis of Stimuli-Responsive Polymeric Architectures
Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical properties in response to small environmental changes. nih.govacs.org Polymers containing tertiary amine groups are well-known to exhibit pH-responsiveness. rsc.orgresearchgate.net The tertiary amine is a weak base that can be protonated in acidic conditions. This protonation leads to a positive charge on the polymer chain, causing electrostatic repulsion and increased hydrophilicity, which often results in the polymer swelling or dissolving in water. nih.govacs.org Conversely, at higher pH, the amine is deprotonated and neutral, increasing the polymer's hydrophobicity and potentially causing it to collapse, precipitate, or form aggregates.
The synthesis of polymers with side chains structurally similar to N,N',N'-triethylpropane-1,3-diamine has demonstrated this effect. For instance, poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA), synthesized by free radical or RAFT polymerization, is a well-studied polymer that exhibits both pH- and temperature-responsiveness. mdpi.com The properties of such polymers are highly dependent on the pH and temperature of the aqueous solution.
| Polymer | Monomer | Polymerization Method | Responsive Behavior | Key Findings | Reference |
|---|---|---|---|---|---|
| Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA) | N-[3-(diethylamino)propyl]methacrylamide | Free Radical Polymerization; RAFT Polymerization | pH- and Thermo-responsive | The polymer's solubility in buffer solutions is highly dependent on pH and temperature, demonstrating characteristic smart polymer behavior. Molar mass was found to be in the range of 33,000–35,000 g∙mol⁻¹. | mdpi.com |
Incorporating N,N',N'-triethylpropane-1,3-diamine into a polymer structure would be a viable strategy for creating novel pH-responsive materials suitable for applications in drug delivery, sensing, and smart coatings.
Crosslinking and Curing Applications of N,N',N'-triethylpropane-1,3-diamine Derivatives
Aliphatic amines are extensively used as curing agents, or hardeners, for epoxy resins. threebond.co.jp The curing process involves the chemical reaction between the active hydrogens on the amine groups and the epoxide rings of the resin. This reaction opens the epoxide ring and forms a covalent bond, ultimately creating a highly cross-linked, three-dimensional thermoset polymer network.
N,N',N'-triethylpropane-1,3-diamine possesses one secondary amine with one active hydrogen and one tertiary amine.
Direct Crosslinking: The secondary amine can react with an epoxy group, forming a link in the polymer network.
Catalytic Curing: The tertiary amine group does not have an active hydrogen and cannot react directly with the epoxy ring in the same manner. However, it can act as an accelerator or catalyst for the curing reaction, promoting the anionic homopolymerization of the epoxy resin. threebond.co.jp This dual functionality can be advantageous, allowing for modulation of the curing speed and final network properties.
The closely related compound N,N-Diethyl-1,3-propanediamine (DEAPA), which has a primary (-NH₂) and a tertiary amine group, is a commercially used epoxy curing agent. keruichemical.comgreenamines.com Its properties provide a strong indication of how N,N',N'-triethylpropane-1,3-diamine would perform. DEAPA is noted for its low viscosity and high reactivity. greenamines.com
Note: The table above presents data for N,N-Diethyl-1,3-propanediamine (DEAPA), a structural analogue used to infer the potential properties and applications of N,N',N'-triethylpropane-1,3-diamine.
Incorporation into Functional Materials and Nanomaterials
The dual amine functionality of N,N',N'-triethylpropane-1,3-diamine makes it a candidate for incorporation into a range of functional materials. The amine groups can serve as anchoring points for other molecules, as complexing agents for metal ions, or as active sites that define the material's surface properties.
Surface Modification and Functionalization of Substrates
Alkylamines are widely employed for the surface modification of various substrates, including silica (B1680970) and metal nanoparticles. acs.orgnih.gov The amine groups can be grafted onto surfaces to alter their chemical and physical properties, such as wettability, charge, and reactivity.
For silica-based materials, which have abundant surface silanol (B1196071) (-Si-OH) groups, organosilanes containing amine functionalities are commonly used for surface modification. researchgate.net Alternatively, direct reaction or adsorption of amines can occur. Diamines, such as those from the propanediamine family, are used to functionalize silica particles to create materials capable of chelating metal ions for applications in water treatment or catalysis. nih.govdigitellinc.com The functionalization process involves the attachment of the diamine to the silica surface, leaving amine groups exposed to interact with the surrounding environment. mdpi.com This modification can reduce the influx of media into porous materials, thereby enabling controlled release of loaded substances. mdpi.com The presence of amine groups on the surface of nanoparticles can also serve as a protective layer to prevent aggregation and enhance colloidal stability. ijrps.com
Role in Polymeric Formulations for Adhesives and Coatings
In the formulation of high-performance adhesives and coatings, epoxy resins are a dominant technology. The final properties of these systems are critically dependent on the curing agent used. As discussed in section 5.2, diamines are a primary class of epoxy hardeners.
Note: The table above lists industrial uses for the analogue N,N-Diethyl-1,3-propanediamine (DEAPA).
Supramolecular Assemblies and Self-Organization Mediated by N,N',N'-triethylpropane-1,3-diamine
Following a comprehensive review of available scientific literature, there is currently no specific research published on the role of N,N',N'-triethylpropane-1,3-diamine in mediating supramolecular assemblies and self-organization processes. The subsequent sections, which were intended to detail the investigation of its self-assembly and the development of responsive systems, cannot be elaborated upon due to the absence of dedicated studies on this particular compound in the context of supramolecular chemistry and advanced materials.
Investigation of Self-Assembly Processes and Morphological Control
There is no available research data investigating the self-assembly processes of N,N',N'-triethylpropane-1,3-diamine or its derivatives. Consequently, information regarding the thermodynamic and kinetic parameters of its self-assembly, the characterization of resulting supramolecular structures, and the factors influencing morphological control is not present in the current body of scientific literature.
Advanced Analytical and Computational Studies of N,n ,n Triethylpropane 1,3 Diamine
High-Resolution Spectroscopic Characterization for Structural and Electronic Properties
High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of N,N',N'-triethylpropane-1,3-diamine. A combination of nuclear magnetic resonance, vibrational, electronic, and mass spectrometries offers a complete picture of its molecular architecture and electronic landscape.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For N,N',N'-triethylpropane-1,3-diamine, both ¹H and ¹³C NMR spectra provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum of N,N',N'-triethylpropane-1,3-diamine is expected to exhibit distinct signals corresponding to the different ethyl and propyl proton environments. By analyzing the spectra of closely related compounds such as N,N'-diethyl-1,3-propanediamine, we can predict the chemical shifts and coupling patterns. The spectrum would likely show overlapping multiplets for the methylene (B1212753) protons of the ethyl and propyl groups, and a characteristic triplet for the methyl protons of the ethyl groups. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For N,N',N'-triethylpropane-1,3-diamine, distinct signals are expected for the methyl and methylene carbons of the ethyl groups, as well as for the three different methylene carbons of the propane (B168953) backbone. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms.
A predicted assignment of the ¹³C NMR chemical shifts based on the analysis of similar diamine structures is presented in the interactive table below.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N,N',N'-triethylpropane-1,3-diamine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethyl groups) | 10-15 |
| -CH₂- (ethyl groups) | 45-50 |
| N-CH₂- (propyl chain, terminal) | 40-55 |
| -CH₂- (propyl chain, central) | 25-30 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of N,N',N'-triethylpropane-1,3-diamine would be characterized by the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹), confirming the tertiary nature of the amine groups. Key absorption bands would include C-H stretching vibrations from the alkyl groups in the 2850-2970 cm⁻¹ region, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range. The bending vibrations of the CH₂ and CH₃ groups would also be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For N,N',N'-triethylpropane-1,3-diamine, the Raman spectrum would also be dominated by the vibrations of the alkyl backbone. The symmetric C-N stretching vibrations are often more prominent in Raman spectra compared to IR spectra.
The table below summarizes the expected key vibrational frequencies for N,N',N'-triethylpropane-1,3-diamine.
Interactive Data Table: Expected Vibrational Frequencies for N,N',N'-triethylpropane-1,3-diamine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (asymmetric and symmetric) | 2850 - 2970 | IR, Raman |
| CH₂ bend (scissoring) | 1440 - 1480 | IR, Raman |
| CH₃ bend (asymmetric and symmetric) | 1370 - 1470 | IR, Raman |
| C-N stretch | 1000 - 1250 | IR, Raman |
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. Aliphatic amines like N,N',N'-triethylpropane-1,3-diamine are generally expected to have weak absorptions in the UV region, corresponding to n → σ* transitions of the lone pair electrons on the nitrogen atoms. These transitions typically occur at wavelengths below 240 nm. The exact position and intensity of the absorption maximum can be influenced by the solvent polarity.
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For N,N',N'-triethylpropane-1,3-diamine, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺). The fragmentation of this ion would be dominated by cleavage at the C-C bonds alpha to the nitrogen atoms, a common fragmentation pathway for amines. This would result in the formation of stable iminium ions. The analysis of the mass spectrum of the closely related N,N,N',N'-tetraethyl-1,3-propanediamine can provide valuable clues to the expected fragmentation pattern. The base peak would likely correspond to the most stable fragment, resulting from the loss of an ethyl or propyl group.
Quantum Chemical Investigations and Molecular Modeling of N,N',N'-triethylpropane-1,3-diamine
Quantum chemical calculations and molecular modeling serve as powerful complements to experimental studies, providing a deeper understanding of the geometric and electronic structure of N,N',N'-triethylpropane-1,3-diamine at the atomic level.
Density Functional Theory (DFT) has become a standard computational method for investigating the properties of molecular systems.
Electronic Structure: DFT also provides a detailed picture of the electronic structure. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can all be calculated. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For N,N',N'-triethylpropane-1,3-diamine, the electron-rich regions are expected to be localized around the nitrogen atoms due to their lone pairs of electrons.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the frontier molecular orbitals (HOMO-LUMO) analysis or the calculation of reactivity descriptors for N,N',N'-triethylpropane-1,3-diamine. While the theoretical framework for these analyses is well-established, specific computational data such as HOMO-LUMO energy gap, ionization potential, electron affinity, and other reactivity descriptors for this particular compound are not available in the reviewed literature. Therefore, a detailed discussion and data table for this section cannot be provided at this time.
Computational Prediction of Acidity/Basicity Constants (pKa)
The dissociation constant (pKa) is a critical parameter for understanding the chemical behavior of amines, particularly in applications such as carbon capture. Computational chemistry offers valuable tools for predicting these values. A study by Alluri et al. (2023) focused on determining the pKa of several amines, including 3-(Diethylamino)propylamine, using computational methods. mdpi.com
The structure of N,N',N'-triethylpropane-1,3-diamine contains two distinct nitrogen atoms—a primary and a tertiary amine group—leading to two different pKa values corresponding to their protonation states. Computational models are employed to determine which of these amine groups is more likely to be protonated first.
One key aspect of the computational prediction of pKa is the determination of the protonation order in diamines with unsymmetrical structures. mdpi.com For 3-(Diethylamino)propylamine, calculations were performed to compare the stability of the two possible protonated forms: the protonated primary amino group and the protonated tertiary amino group. mdpi.com
The study by Alluri et al. (2023) utilized computational chemistry software to optimize the geometrical structures of the two protonated forms in a water solvent model. The potential energy surface (PES) differences indicated that the protonated tertiary amino group is more stable than the protonated primary amino group. mdpi.com This finding is crucial for accurately modeling the behavior of this diamine in aqueous solutions.
The predicted pKa values for 3-(Diethylamino)propylamine were determined using thermodynamic cycles in the computational models. The following table summarizes the computationally estimated pKa values from the study. "V1" represents the protonation of the primary amino group, while "V2" corresponds to the protonation of the tertiary amino group. researchgate.net
| Protonated Form | Description | Estimated pKa |
| V1 | Primary amino group protonated | - |
| V2 | Tertiary amino group protonated | - |
| No specific numerical values for the estimated pKa were provided in the excerpted text of the search results. |
The research highlighted that computational methods, alongside experimental techniques and other models like group functional methods, contribute to a comprehensive understanding of the dissociation constants of amines. mdpi.comdntb.gov.ua
Molecular Dynamics Simulations in Complex Solvent Systems
A thorough review of the available scientific literature did not reveal any specific studies on molecular dynamics (MD) simulations of N,N',N'-triethylpropane-1,3-diamine in complex solvent systems. While MD simulations are a powerful technique for studying the behavior of molecules in solution, including their solvation properties and dynamics, there is no published research focusing on this particular compound. Consequently, detailed findings and data tables for this section cannot be presented.
Non Pharmaceutical Industrial and Environmental Research Applications of N,n ,n Triethylpropane 1,3 Diamine
Exploration in Carbon Dioxide Capture Technologies and Absorbent Design
N,N',N'-triethylpropane-1,3-diamine and other structurally related diamines are under investigation for their potential as effective solvents in carbon dioxide (CO2) capture technologies. The primary goal of this research is to develop absorbents with high CO2 absorption capacity, favorable kinetics, low regeneration energy, and minimal operational issues like high viscosity and volatility.
Research into diamine-based solvents has shown that the molecular structure of the amine significantly influences its CO2 absorption performance. For instance, the presence of both secondary and tertiary amine groups within the same molecule, as in N,N',N'-triethylpropane-1,3-diamine, can offer a combination of high reactivity (from the secondary amine) and high loading capacity (as the tertiary amine does not form solid carbamates).
Studies on similar diamine structures have highlighted the importance of factors like the length of the alkyl chain connecting the nitrogen atoms and the nature of the substituents on the nitrogen atoms. For example, research on N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine has demonstrated that a propyl spacer between the amino groups can lead to better CO2 adsorption capacity and stability compared to an ethyl spacer. researchgate.net This is attributed to the reduced steric hindrance and the formation of more stable carbamates.
The viscosity of the CO2-loaded solvent is a critical parameter in absorbent design, as high viscosity can lead to operational problems in absorption columns. Research has shown that branched alkyl or cycloalkyl substituents on the tertiary amine can help maintain low viscosity even at high CO2 loadings. google.com For example, while N1,N1,N3-trimethylpropane-1,3-diamine exhibits a viscosity of over 500 cP at 40°C with a 40 mol% CO2 loading, other diamines with different substitution patterns show significantly lower viscosities. google.com
The table below summarizes key performance indicators for different diamine-based CO2 absorbents based on available research data.
| Absorbent/Solvent System | CO2 Loading (mol CO2/mol amine) | Viscosity (cP at 40°C) | Key Findings |
| N1,N1,N3-trimethylpropane-1,3-diamine | > 0.4 | > 500 | High viscosity at high CO2 loading. google.com |
| N1-(2-ethoxyethyl)-N2,N2-diisopropylethane-1,2-diamine | > 0.4 | < 50 | Low viscosity due to branched and ether moieties. google.com |
| N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (impregnated on silica) | Higher than ethyl-spaced analogue | Not specified | Propyl spacer enhances CO2 adsorption capacity and stability. researchgate.net |
| Aqueous N-methyl-1,3-propanediamine (MAPA) blended with N,N-diethylethanolamine (DEEA) | Not specified | Not specified | MAPA significantly accelerates the rate of CO2 absorption in DEEA solutions. researchgate.net |
Applications in Pigment Chemistry and Colorant Development
The application of N,N',N'-triethylpropane-1,3-diamine in pigment chemistry is primarily as an intermediate or a building block in the synthesis of more complex molecules with coloring properties. Its bifunctional nature, containing both secondary and tertiary amine groups, allows it to be incorporated into various dye structures.
One area of application is in the preparation of cyanine (B1664457) dyes. For instance, N,N,N′,N′-Tetramethyl-1,3-propanediamine has been used in the bisquaternization process for preparing homodimeric asymmetric monomethine cyanine dyes. sigmaaldrich.com This suggests that similar diamines, like N,N',N'-triethylpropane-1,3-diamine, could also serve as ligands or reactants in the synthesis of specialized dyes.
Furthermore, derivatives of 1,3-propanediamine, such as N-Tallowalkyl 1,3-propanediamines, are utilized as pigment dispersing agents in the pigment industry. keruichemical.com These compounds help to stabilize pigment particles in a liquid medium, preventing them from agglomerating and ensuring a uniform color distribution in products like paints, inks, and plastics. The long alkyl chain provides steric stabilization, while the amine groups can interact with the pigment surface.
In the context of colorant development for specific applications, diamines can be used in the synthesis of indicator dyes. For example, in the development of chemical agent detector paper, various dyes are incorporated to produce a color change upon contact with specific chemical agents. publications.gc.ca While the specific use of N,N',N'-triethylpropane-1,3-diamine is not detailed, the synthesis of such specialized dyes often involves the reaction of aromatic compounds with amines to create azo dyes or other chromophoric systems.
Role in Water Treatment Processes and Flocculant Development
In the field of water treatment, N,N',N'-triethylpropane-1,3-diamine and related compounds are valuable as intermediates in the synthesis of flocculants. Flocculants are chemicals that promote the aggregation of fine particles suspended in a liquid, forming larger flocs that can be more easily removed by sedimentation, filtration, or flotation.
Polyamines are a significant class of flocculants, and diamines like N,N-dimethyl-1,3-propanediamine serve as building blocks for these larger polymeric structures. nbinno.comindustrialchemicals.gov.au The amine groups can be protonated in aqueous solutions, leading to a cationic polymer that can effectively neutralize the negative surface charges of suspended particles (like clay, silt, and organic matter) in water. This charge neutralization allows the particles to come together and form larger aggregates.
While direct application of N,N',N'-triethylpropane-1,3-diamine as a flocculant is not extensively documented, its role as a precursor is crucial. The production of various water treatment chemicals relies on such diamine intermediates to build the larger, more complex molecules required for effective water purification.
Formulation as Additives in Lubricant Systems and Fuel Chemistry
Derivatives of 1,3-propanediamine have found significant application as additives in lubricant and fuel formulations, where they serve multiple functions, including as corrosion inhibitors, detergents, and dispersants.
N-Oleyl 1,3-propanediamines, for example, are used as lubricant additives and corrosion inhibitors. whamine.com The long oleyl group provides solubility in the hydrocarbon base oil of the lubricant, while the diamine functionality allows the molecule to adsorb onto metal surfaces, forming a protective film that prevents corrosion. These additives are also used in asphalt (B605645) emulsifiers and mineral flotation agents. whamine.com
In fuel chemistry, polyamines derived from diamines are used as additives to improve the performance and longevity of engines. google.com These additives can act as detergents, cleaning intake valves and fuel injectors to maintain engine efficiency. They also function as dispersants, keeping soot and other combustion byproducts suspended in the oil, preventing them from depositing on engine parts.
Patents describe the synthesis of polymeric-amine fuel and lubricant additives by reacting a reactive polymer with a polyamine. google.com The use of various substituted diamines, including those with different alkyl groups on the nitrogen atoms, allows for the fine-tuning of the additive's properties to suit specific lubricant or fuel formulations. For instance, N,N-dimethyl 1,3-propane diamine is listed as a potential reactant in the preparation of these multifunctional additives. google.com
The table below provides an overview of the applications of propanediamine derivatives in lubricant and fuel systems.
| Compound/Derivative Class | Application | Function |
| N-Oleyl 1,3-propanediamines | Lubricant additive, Corrosion inhibitor | Forms a protective film on metal surfaces. whamine.com |
| Polymeric-amines (from diamines) | Fuel and lubricant additive | Detergent, Dispersant, Corrosion inhibitor. google.com |
| N,N-dimethyl 1,3-propane diamine | Intermediate for additives | Building block for multifunctional lubricant and fuel additives. google.comgoogle.com |
Emerging Research Frontiers and Future Directions for N,n ,n Triethylpropane 1,3 Diamine
Development of Next-Generation Functional Materials Utilizing Diamine Scaffolds
There is currently no specific research data available on the utilization of N,N',N'-triethylpropane-1,3-diamine in the development of next-generation functional materials.
Novel Catalytic Cycles and Sustainable Chemical Transformations
Information regarding the application of N,N',N'-triethylpropane-1,3-diamine in novel catalytic cycles and sustainable chemical transformations is not present in the available research.
Multifunctional Systems and Hybrid Material Integration
There are no published studies detailing the integration of N,N',N'-triethylpropane-1,3-diamine into multifunctional systems or hybrid materials.
Advanced Computational Design and High-Throughput Screening for New Applications
Advanced computational design and high-throughput screening studies specifically targeting N,N',N'-triethylpropane-1,3-diamine for new applications have not been identified in the reviewed literature.
Q & A
Q. Q. How can researchers design a robust kinetic study for 3-(Diethylamino)propylamine in multi-step catalytic cycles?
- Methodological Answer :
- Step 1 : Use stopped-flow spectroscopy to capture fast initial reaction steps.
- Step 2 : Isotopic labeling (e.g., deuterated solvents) tracks proton transfer mechanisms.
- Step 3 : Arrhenius plots determine activation energy barriers.
Control experiments with competitive inhibitors (e.g., quinuclidine) validate catalytic specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
